molecular formula C11H9F3N2O B296011 2-(2,5-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

2-(2,5-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B296011
M. Wt: 242.2 g/mol
InChI Key: YDQIXPYACWTREN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of three nitrogen and two oxygen atoms. This compound has been synthesized using various methods and has been studied extensively for its potential applications in different fields.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is not yet fully understood. However, it has been suggested that the compound's antimicrobial activity may be due to its ability to disrupt the cell membrane of microorganisms. Its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been reported to possess anti-inflammatory activity, which makes it a potential candidate for the development of new drugs for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,5-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole in lab experiments include its easy synthesis, high purity, and yield. However, one of the limitations of using this compound is its potential toxicity, which makes it necessary to handle with care.

Future Directions

There are several future directions for the research on 2-(2,5-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole. One of the potential areas of research is the development of new drugs for the treatment of oxidative stress-related diseases. Another area of research is the investigation of the compound's potential as an anticancer agent. Furthermore, the compound's potential as an anti-inflammatory agent and its mechanism of action can be further studied to develop new drugs for the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 2-(2,5-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole has been achieved through different methods, including the reaction of 2,5-dimethylphenyl hydrazine and 2,2,2-trifluoroacetylacetone in the presence of a catalyst. Another method involves the reaction of 2,5-dimethylphenyl hydrazine and trifluoroacetic anhydride in the presence of a catalyst. These methods have been reported to yield the desired compound with high purity and yield.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole has been studied for various scientific research applications. It has been found to possess significant antimicrobial activity against various microorganisms, including bacteria and fungi. This compound has also been reported to exhibit potent antioxidant activity, which makes it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases.

Properties

Molecular Formula

C11H9F3N2O

Molecular Weight

242.2 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C11H9F3N2O/c1-6-3-4-7(2)8(5-6)9-15-16-10(17-9)11(12,13)14/h3-5H,1-2H3

InChI Key

YDQIXPYACWTREN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)C(F)(F)F

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)C(F)(F)F

Origin of Product

United States

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